molecular formula C6H12ClNO4 B13391456 3-Acetyloxy-2-aminobutanoic acid;hydrochloride CAS No. 2325-21-5

3-Acetyloxy-2-aminobutanoic acid;hydrochloride

Cat. No.: B13391456
CAS No.: 2325-21-5
M. Wt: 197.62 g/mol
InChI Key: AYQYCOUDKBQYRH-UHFFFAOYSA-N
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Description

3-Acetyloxy-2-aminobutanoic acid;hydrochloride is a chemical compound with significant importance in various scientific fields It is characterized by its unique structure, which includes an acetyloxy group attached to a 2-aminobutanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyloxy-2-aminobutanoic acid;hydrochloride typically involves the acetylation of 2-aminobutanoic acid. The reaction is carried out under controlled conditions using acetic anhydride as the acetylating agent. The process requires a catalyst, often a base such as pyridine, to facilitate the reaction. The reaction mixture is then purified through crystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

3-Acetyloxy-2-aminobutanoic acid;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

3-Acetyloxy-2-aminobutanoic acid;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Acetyloxy-2-aminobutanoic acid;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Acetyloxy-2-aminobutanoic acid;hydrochloride is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

2325-21-5

Molecular Formula

C6H12ClNO4

Molecular Weight

197.62 g/mol

IUPAC Name

3-acetyloxy-2-aminobutanoic acid;hydrochloride

InChI

InChI=1S/C6H11NO4.ClH/c1-3(11-4(2)8)5(7)6(9)10;/h3,5H,7H2,1-2H3,(H,9,10);1H

InChI Key

AYQYCOUDKBQYRH-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(=O)O)N)OC(=O)C.Cl

Origin of Product

United States

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